
Pentazocine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentazocine Hydrochloride is the hydrochloride salt form of pentazocine, a benzomorphan narcotic agonist-antagonist. Pentazocine hydrochloride binds to and activates kappa- and sigma-opioid receptors, resulting in sedation and analgesia. In addition, this agent antagonizes the mu-receptor. Pentazocine hydrochloride partially reverses opiate-induced cardiovascular, respiratory, and behavioral depression.
The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)
Applications De Recherche Scientifique
Pharmacodynamics and Mechanism of Action
- Pharmacological Properties : Pentazocine hydrochloride, a benzomorphan narcotic agonist-antagonist, primarily acts by binding to kappa- and sigma-opioid receptors, inducing sedation and analgesia. It also antagonizes mu-receptors and can partially reverse opiate-induced depression in cardiovascular, respiratory, and behavioral systems (Definitions, 2020).
Combination Therapies and Enhanced Analgesia
- Combination with Morphine : A study demonstrated that pentazocine hydrochloride combined with morphine hydrochloride enhanced antinociceptive effects in rats, suggesting synergistic activities against thermal and scald-induced inflammatory pain (Hamura et al., 2000).
Memory Impairment and Neurological Effects
- Memory Improvement : Research indicates that pentazocine can improve memory impairment induced by scopolamine in mice. This effect was mediated via sigma receptors rather than kappa opioid receptors, providing insights into its neurological actions (Hiramatsu & Hoshino, 2005).
Pharmaceutical Formulation and Drug Delivery
- Buccal Bioadhesive Patches : A study explored the use of derivatized tamarind seed polysaccharide for formulating buccal bioadhesive patches of pentazocine hydrochloride. These patches showed potential for enhancing the bioavailability of the drug (Mahajan & Kaur, 2014).
Solid Lipid Nanoparticles for Improved Bioavailability
- Pharmacokinetic Evaluation : Solid lipid nanoparticles (SLNs) containing pentazocine were developed to improve its oral bioavailability and pharmacokinetics. This approach considered lymphatic uptake for controlled and sustained drug delivery (Khan et al., 2022).
Analytical Methods for Drug Quantification
- Spectrophotometric Determination : A sensitive method for the spectrophotometric determination of pentazocine hydrochloride in pure and pharmaceutical samples was developed, contributing to more accurate drug quantification (Revanasiddappa & Veena, 2008).
Other Research Areas
- Ionotophoretic Drug Transport : The study of pentazocine transportation through cellophane membranes via square-wave AC iontophoresis revealed the influence of voltage and duty cycle on drug delivery, providing a basis for clinical application in pain management (Ogami et al., 2008).
Propriétés
Numéro CAS |
64024-15-3 |
|---|---|
Nom du produit |
Pentazocine hydrochloride |
Formule moléculaire |
C19H28ClNO |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1 |
Clé InChI |
OQGYMIIFOSJQSF-DTOXXUQYSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Autres numéros CAS |
64024-15-3 |
Pictogrammes |
Irritant |
Numéros CAS associés |
359-83-1 (Parent) |
Synonymes |
Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




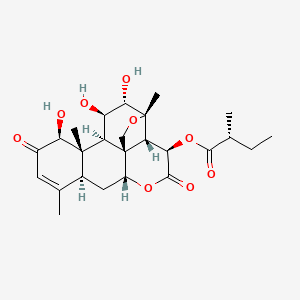
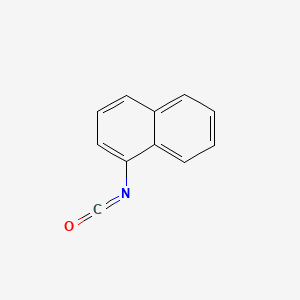
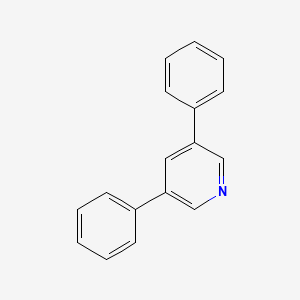
![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)
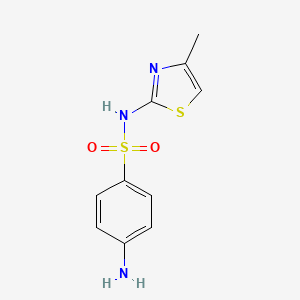
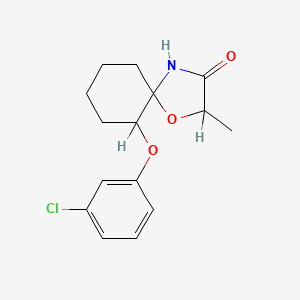

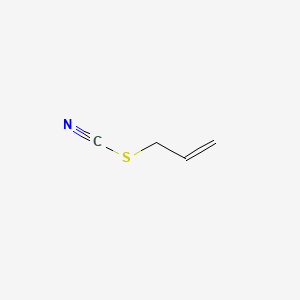
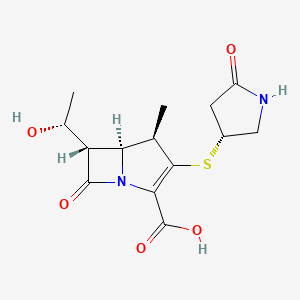


![1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1211119.png)
![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)